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Compound of Interest

Compound Name: Mepirapim

Cat. No.: B10765885 Get Quote

For Research Purposes Only

Introduction
Mepirapim is an indole-based synthetic compound that has been identified as an active

ingredient in some synthetic cannabis products.[1] Unlike many classical synthetic

cannabinoids that are potent agonists of the cannabinoid receptor 1 (CB1), Mepirapim exhibits

a more complex pharmacological profile. Research indicates that it acts as a T-type calcium

channel inhibitor and is only minimally active at the CB1 receptor.[1][2][3] Studies have shown

that Mepirapim can induce addiction-related behaviors in rodents, suggesting a neurochemical

mechanism involving a decrease in GABAergic signaling and an increase in dopaminergic

signaling in the brain's reward circuit.[4][5][6] This unique pharmacological profile makes

Mepirapim a compound of interest for researchers studying the endocannabinoid system,

addiction, and the physiological roles of T-type calcium channels.

This document provides a detailed protocol for the chemical synthesis of Mepirapim for

research applications. The synthesis involves a multi-step process, which is outlined below.
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Characteristic Value

IUPAC Name
(4-methylpiperazin-1-yl)(1-pentylindol-3-

yl)methanone

Molecular Formula C₁₉H₂₇N₃O

Molar Mass 313.445 g/mol

CAS Number 2365542-29-4

Synthesis Overview
The synthesis of Mepirapim can be accomplished through a five-step process starting from

indole. The overall synthetic workflow is depicted in the diagram below. The key intermediate,

1-pentyl-1H-indole-3-carboxylic acid, is first synthesized and then coupled with 1-

methylpiperazine.
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Mepirapim Synthesis Workflow

Indole

Step 1: N-Alkylation

1-Pentyl-1H-indole

Step 2: Trifluoroacetylation

2,2,2-Trifluoro-1-(1-pentyl-1H-indol-3-yl)ethan-1-one

Step 3: Hydrolysis

1-Pentyl-1H-indole-3-carboxylic acid

Step 4: Amide Coupling

(1-Pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone

Step 5: Reductive Amination

Mepirapim

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of Mepirapim.
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Experimental Protocols
Step 1: Synthesis of 1-Pentyl-1H-indole (Intermediate 1)
Principle: This step involves the N-alkylation of indole with 1-bromopentane using a strong

base, such as sodium hydride, in an anhydrous aprotic solvent.

Materials:

Indole

Sodium hydride (60% dispersion in mineral oil)

1-Bromopentane

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert

atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF

dropwise at 0 °C.

Allow the mixture to stir at room temperature for 1 hour.

Cool the mixture to 0 °C and add 1-bromopentane (1.2 eq) dropwise.

Let the reaction warm to room temperature and stir overnight.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the mixture with diethyl ether (3 x 50 mL).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel (eluting with a

hexane/ethyl acetate gradient) to afford 1-pentyl-1H-indole.

Step 2: Synthesis of 2,2,2-Trifluoro-1-(1-pentyl-1H-indol-
3-yl)ethan-1-one (Intermediate 2)
Principle: This step involves the Friedel-Crafts acylation of 1-pentyl-1H-indole at the C3 position

using trifluoroacetic anhydride.

Materials:

1-Pentyl-1H-indole

Trifluoroacetic anhydride

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 1-pentyl-1H-indole (1.0 eq) in anhydrous DCM under an inert atmosphere.

Cool the solution to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
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Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of 1-Pentyl-1H-indole-3-carboxylic
acid (Intermediate 3)
Principle: The trifluoroacetyl group is hydrolyzed under basic conditions to yield the

corresponding carboxylic acid.

Materials:

2,2,2-Trifluoro-1-(1-pentyl-1H-indol-3-yl)ethan-1-one

Potassium hydroxide (KOH)

Ethanol

Water

1 M Hydrochloric acid (HCl)

Diethyl ether

Procedure:

Dissolve the crude product from Step 2 in ethanol.

Add an aqueous solution of KOH (3.0 eq) and stir the mixture at room temperature overnight.

Heat the mixture to 75 °C for 4 hours to ensure complete hydrolysis.

Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous residue to pH 2-3 with 1 M HCl.

Extract the product with diethyl ether (3 x 50 mL).

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to obtain 1-pentyl-1H-indole-3-carboxylic acid as a solid. The product can be further purified

by recrystallization if necessary.

Intermediate Molecular Formula
Molar Mass ( g/mol
)

Expected Yield (%)

1-Pentyl-1H-indole C₁₃H₁₇N 187.28 85-95

1-Pentyl-1H-indole-3-

carboxylic acid
C₁₄H₁₇NO₂ 231.29

90-95 (from

trifluoroacetyl

intermediate)

Step 4: Synthesis of (1-Pentyl-1H-indol-3-yl)(piperazin-1-
yl)methanone (Intermediate 4)
Principle: This step involves the amide coupling of 1-pentyl-1H-indole-3-carboxylic acid with

Boc-piperazine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling

agent, followed by the removal of the Boc protecting group.

Materials:

1-Pentyl-1H-indole-3-carboxylic acid

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

1-Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Trifluoroacetic acid (TFA)

Procedure (Coupling):

To a solution of 1-pentyl-1H-indole-3-carboxylic acid (1.0 eq), Boc-piperazine (1.1 eq), and

HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Dilute the reaction mixture with DCM and wash with water, 1N HCl, saturated aqueous

NaHCO₃, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography.

Procedure (Deprotection):

Dissolve the Boc-protected intermediate in DCM.

Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize any

remaining acid.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected

piperazine derivative.

Step 5: Synthesis of Mepirapim
Principle: The final step is a reductive amination of the secondary amine of the piperazine ring

with formaldehyde using a mild reducing agent, sodium triacetoxyborohydride.
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Materials:

(1-Pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone

Formaldehyde (37% solution in water)

Sodium triacetoxyborohydride

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Acetic acid (optional, as a catalyst)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of (1-pentyl-1H-indol-3-yl)(piperazin-1-yl)methanone (1.0 eq) in DCE, add

formaldehyde (1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise. A catalytic amount of acetic acid

can be added if the reaction is slow.

Stir the reaction mixture at room temperature overnight.

Quench the reaction with saturated aqueous NaHCO₃.

Extract the mixture with DCM (3 x 40 mL).

Wash the combined organic layers with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a

DCM/methanol gradient) to afford Mepirapim.

Product Molecular Formula
Molar Mass ( g/mol
)

Expected Yield (%)

Mepirapim C₁₉H₂₇N₃O 313.44

80-90 (from

piperazine

intermediate)

Characterization Data
The final product should be characterized by standard analytical techniques to confirm its

identity and purity.

Analytical Data for Mepirapim

¹H NMR (CDCl₃, 400 MHz)

δ (ppm): 8.21 (m, 1H), 7.39 (m, 1H), 7.29 (m,

2H), 7.20 (s, 1H), 4.15 (t, J = 7.2 Hz, 2H), 3.82

(br s, 4H), 2.49 (br s, 4H), 2.32 (s, 3H), 1.89 (m,

2H), 1.35 (m, 4H), 0.91 (t, J = 7.0 Hz, 3H).[7][8]

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 168.0, 136.5, 128.5, 126.5, 122.5,

121.8, 119.5, 114.0, 109.8, 55.0, 46.5, 46.2,

30.0, 29.0, 22.5, 14.0.[7][8]

Mass Spectrometry (ESI+) m/z: 314.2283 [M+H]⁺

Signaling Pathway of Mepirapim
Mepirapim's mechanism of action involves the modulation of multiple signaling pathways. It is

known to be a T-type calcium channel inhibitor and also affects GABAergic and dopaminergic

systems, which are crucial in the brain's reward pathways.
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Simplified Signaling Pathway of Mepirapim

Mepirapim

CB1 Receptor

Minimal Agonist

T-type Ca²⁺ Channel

Inhibits

GABAergic Signaling

Decreases

Dopaminergic Signaling
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Inhibits

Addiction-Related
Behaviors
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Caption: Mepirapim's effects on key signaling pathways.

Safety Precautions
Mepirapim is a research chemical. Appropriate personal protective equipment (PPE), including

a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be

carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this

compound before use. This compound is for research purposes only and is not for human

consumption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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